3-Methylisoxazole-4-carboxylic acid

Catalog No.
S723637
CAS No.
17153-20-7
M.F
C5H5NO3
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylisoxazole-4-carboxylic acid

CAS Number

17153-20-7

Product Name

3-Methylisoxazole-4-carboxylic acid

IUPAC Name

3-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C5H5NO3

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8)

InChI Key

YBLSBWHFPXDRHC-UHFFFAOYSA-N

SMILES

CC1=NOC=C1C(=O)O

Synonyms

3-Methyl-4-isoxazolecarboxylic Acid;

Canonical SMILES

CC1=NOC=C1C(=O)O

The exact mass of the compound 3-Methylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylisoxazole-4-carboxylic acid (CAS: 17153-20-7) is a functionalized heterocyclic compound widely used as a precursor in medicinal chemistry and specialized organic synthesis. Its isoxazole core, featuring a carboxylic acid at the 4-position and a methyl group at the 3-position, provides a structurally rigid and chemically versatile scaffold. This specific arrangement of functional groups is critical for influencing the steric and electronic properties of downstream products, making it a frequent component in the development of targeted therapeutics, including kinase inhibitors. [1, 5]

In targeted synthesis, substituting 3-methylisoxazole-4-carboxylic acid with its regioisomer, 5-methylisoxazole-4-carboxylic acid, is a common but critical procurement error. The positional difference of the methyl group—from C3 to C5—fundamentally alters the molecule's electronic distribution and steric profile. This seemingly minor change has been shown to drastically reduce biological activity and target engagement in final compounds, such as kinase inhibitors and covalent probes. [1, 5] For applications requiring specific molecular recognition or reactivity, the two isomers are not interchangeable, and selecting the incorrect one can compromise or terminate a research program. Choosing the acid over its corresponding ester is a key process decision, dictating whether an upfront hydrolysis step is required or if direct coupling chemistries can be employed.

Superior Target Engagement in Covalent Probes vs. 5-Methyl Isomer

In the development of reactive fragments for validating protein targets, a derivative of 3-methylisoxazole demonstrated significantly higher efficiency in labeling a cysteine-mutated bromodomain, BRD4(1)L94C. The 3-methylisoxazole-based fragment achieved 56% protein labeling, whereas the corresponding 5-methylisoxazole regioisomer achieved only 9.9% labeling under identical conditions. [1]

Evidence DimensionProtein Labeling Efficiency
Target Compound Data56% labeling (for 3-methylisoxazole derivative)
Comparator Or Baseline9.9% labeling (for 5-methylisoxazole derivative)
Quantified Difference5.7x greater labeling efficiency
ConditionsTarget: BRD4(1)L94C protein. Assay: Intact protein LC-MS analysis after 4-hour incubation.

This demonstrates the critical importance of the 3-methyl substitution for achieving efficient covalent modification, a key mechanism for modern targeted inhibitors.

Essential for Potency in HCV NS5B Polymerase Inhibitors Compared to 5-Methyl Analog

In a structure-activity relationship (SAR) study of pyridine carboxamides as Hepatitis C Virus (HCV) NS5B polymerase inhibitors, the choice of isoxazole isomer was a key determinant of potency. The derivative containing the 5-methylisoxazole scaffold (compound 31) exhibited an IC50 of 3.2 µM. In a direct comparison, switching to the 3-methylisoxazole scaffold (compound 36) resulted in a 'notable decrease in activity'. [1]

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataNotably decreased activity (for 3-methylisoxazole derivative)
Comparator Or Baseline3.2 µM (for 5-methylisoxazole derivative)
Quantified DifferenceQualitatively significant loss of potency
ConditionsTarget: HCV NS5B polymerase. Assay: Enzymatic inhibition assay.

This highlights that for certain biological targets, the 5-methyl isomer is required for activity, making the 3-methyl isomer unsuitable and demonstrating the non-interchangeable nature of these building blocks.

Precursor Suitability: Enables High-Regioselectivity Synthesis Routes

Patented synthesis methods for 3-substituted-4-isoxazole carboxylic acids, including the target compound, are designed for high purity and high regioselectivity. These routes are explicitly intended to solve common manufacturing problems such as the co-generation of difficult-to-separate isomers, which can complicate purification and lower the overall yield in large-scale production. [1]

Evidence DimensionSynthesis Process Outcome
Target Compound DataHigh regioselectivity and purity
Comparator Or BaselineOlder methods prone to isomer generation, separation difficulties, and lower total yields
Quantified DifferenceNot specified quantitatively, but described as a key process advantage for large-scale preparation.
ConditionsMulti-step chemical synthesis for industrial production.

Procuring this specific, regiochemically pure precursor avoids downstream process complications and yield losses associated with isomeric contamination, ensuring greater reproducibility and efficiency in manufacturing.

Development of Targeted Covalent Inhibitors

This compound is the precursor of choice when designing covalent inhibitors that rely on precise orientation and reactivity for target engagement. As demonstrated in BRD4 probe development, the 3-methyl isomer can provide significantly higher labeling efficiency than the 5-methyl analog, making it essential for projects where covalent modification is the primary mechanism of action. [1]

Structure-Activity Relationship (SAR) Studies Requiring Isomeric Scaffolds

In medicinal chemistry programs, this compound serves as a critical tool to probe the importance of methyl group placement on the isoxazole ring. Using both the 3-methyl and 5-methyl isomers allows researchers to definitively establish whether a specific regioisomer is required for biological activity, as seen in the development of HCV polymerase inhibitors. [2]

Synthesis Programs Requiring High Regiochemical Purity and Scalability

For chemical development and scale-up campaigns, this building block is suitable for processes where isomeric purity is paramount. Utilizing synthesis routes designed for high regioselectivity avoids the formation of mixed-isomer batches, simplifying purification and ensuring consistent quality in the final product. [3]

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Methyl-4-isoxazolecarboxylic acid

Dates

Last modified: 08-15-2023

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